molecular formula C11H9NO2S B112563 4-(2-Methoxyphenyl)-1,3-thiazole-2-carbaldehyde CAS No. 383142-89-0

4-(2-Methoxyphenyl)-1,3-thiazole-2-carbaldehyde

Cat. No. B112563
CAS RN: 383142-89-0
M. Wt: 219.26 g/mol
InChI Key: IGGUMKNXVIVDKI-UHFFFAOYSA-N
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Description

4-(2-Methoxyphenyl)-1,3-thiazole-2-carbaldehyde (MPTC) is a thiazole-containing carbaldehyde with a wide range of applications in organic synthesis. It is a valuable intermediate in the synthesis of heterocyclic compounds, and its unique structure makes it an attractive target for organic synthesis. MPTC has been used in the synthesis of a variety of heterocyclic compounds, including benzothiazoles, thiazoles, and their derivatives. In addition, MPTC has been used in the synthesis of a variety of natural products, such as flavonoids, saponins, and terpenoids.

Scientific Research Applications

Medicinal Chemistry: Serotonin Receptor Ligands

This compound has been explored for its potential as a ligand for serotonin receptors, which are critical in the treatment of various neurological conditions. Studies have shown that derivatives of this compound exhibit high affinity towards 5-HT1A receptors, indicating potential use in developing new therapeutic agents for mood disorders and other central nervous system diseases .

Material Science: Organic Photovoltaic Materials

In material science, particularly in the development of organic photovoltaic materials, the compound’s structural motif is valuable. Its conjugated system and potential electron-donating properties make it a candidate for use in the active layers of organic solar cells, contributing to the absorption of light and the transfer of charge .

Analytical Chemistry: Chromophoric Agents

In analytical chemistry, 4-(2-Methoxyphenyl)-1,3-thiazole-2-carbaldehyde can serve as a chromophoric agent due to its ability to absorb light at specific wavelengths. This property is useful in the development of new analytical methods for the detection and quantification of various substances .

Biochemistry: Enzyme Inhibition Studies

The compound’s framework is structurally similar to certain enzyme substrates or inhibitors, making it a subject of interest in biochemistry for enzyme inhibition studies. This can lead to the discovery of new drugs or biochemical tools .

Pharmacology: Drug Synthesis

In pharmacology, the compound is a key intermediate in the synthesis of a wide range of drugs. Its reactivity allows for the creation of diverse pharmacologically active molecules, potentially leading to new treatments for various diseases .

properties

IUPAC Name

4-(2-methoxyphenyl)-1,3-thiazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2S/c1-14-10-5-3-2-4-8(10)9-7-15-11(6-13)12-9/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGGUMKNXVIVDKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CSC(=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30397076
Record name 4-(2-methoxyphenyl)-1,3-thiazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30397076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Methoxyphenyl)-1,3-thiazole-2-carbaldehyde

CAS RN

383142-89-0
Record name 4-(2-methoxyphenyl)-1,3-thiazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30397076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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